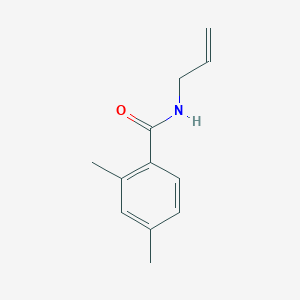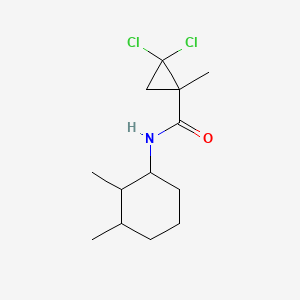![molecular formula C17H24N2O2 B4691839 N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4691839.png)
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
Descripción general
Descripción
“N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide” is a complex organic compound. It contains an amide group, which is a common functional group in biochemistry and pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Proteomics Research
N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide: has been identified as a compound of interest in proteomics research. This field involves the large-scale study of proteins, particularly their structures and functions. The compound’s molecular structure, which includes a cyclohexanecarboxamide moiety, may interact with specific proteins, influencing their behavior or function, which can be crucial for understanding disease mechanisms or developing new drugs .
Crystal Engineering
The compound’s ability to disrupt planar conformation due to steric repulsion makes it a candidate for crystal engineering studies. Researchers have found that such structural features can influence the hydrogen bonding motif in crystals, which is essential for designing materials with desired properties . This has implications for the development of new materials with specific crystalline structures for use in various industries.
Glass Formation Studies
In the realm of materials science, This compound is a potential candidate for studying glass formation. Its molecular structure may allow it to form a stable amorphous phase upon melt quenching, which does not crystallize even upon reheating. This characteristic is particularly valuable in the creation of amorphous solid forms of drugs, which can enhance the solubility of poorly water-soluble drug molecules .
Flash Vacuum Pyrolysis (FVP)
The compound’s derivatives have been used in flash vacuum pyrolysis (FVP) as precursors for generating ketene and azol-1-yl radicals. FVP is a technique used in organic synthesis to generate reactive intermediates that can lead to the formation of novel compounds. The ability to generate such radicals at high temperatures opens up pathways for synthesizing new heterocyclic compounds with potential applications in pharmaceuticals .
Amorphous Solid Dispersion
This compound: may be used to create amorphous solid dispersions (ASDs). ASDs are a formulation strategy to improve the bioavailability of drugs. The compound’s structural features could help in stabilizing the amorphous form of drugs, preventing crystallization, and maintaining the drug’s efficacy and safety .
Molecular Structure-Property Relationship Studies
The compound’s unique structure makes it suitable for studying the relationship between molecular structure and properties. By altering the molecular structure, researchers can observe changes in physical properties, which is fundamental in the design of new compounds with tailored characteristics for specific applications .
Drug Development
In drug development, the compound’s ability to form stable amorphous phases can be exploited to enhance the solubility and bioavailability of drug molecules. This is particularly important for drugs with poor water solubility, as it can significantly impact their therapeutic effectiveness .
Organic Synthesis
The compound and its derivatives can serve as intermediates in organic synthesis, providing a pathway to synthesize a wide range of chemical entities. This versatility is crucial for the discovery and development of new drugs and materials .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-ethylanilino)-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-13-8-6-7-11-15(13)19-16(20)12-18-17(21)14-9-4-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLCMGUTTMDLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4691757.png)

![4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4691776.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4691780.png)
![N-allyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4691786.png)
![4-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4691791.png)


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B4691821.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[(2,6-dichlorobenzyl)thio]acetyl}piperazine](/img/structure/B4691826.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4691836.png)
![4-chloro-3-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4691846.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4691851.png)
![4-amino-2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid](/img/structure/B4691866.png)